4-Amino-4-benzyl-1Lambda(6)-thiane-1,1-dione hydrochloride
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Description
4-Amino-4-benzyl-1Lambda(6)-thiane-1,1-dione hydrochloride, also known as 4-Amino-4-benzylthiazolidine-2,4-dione hydrochloride or ABTD, is a heterocyclic compound that is commonly used in organic synthesis and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is a white to off-white crystalline powder, and is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Organo-Catalyzed Ring-Opening Polymerization
A study discusses the organo-catalyzed ring-opening polymerization of a compound derived from glutamic acid, highlighting controlled polymerization under mild conditions. This method could be applicable for designing polymers with specific properties, potentially relevant to the chemical structure of interest (Olivier Thillaye du Boullay et al., 2010).
Benzocyclobutene Derivatives
Research on benzocyclobutene-1,2-diones with o-phenylenediamine explores the synthesis of heterocyclic compounds, which could offer a pathway to understanding the reactivity and applications of similar dione compounds in creating new materials or pharmaceuticals (Omar Abou-Teim et al., 1981).
Functionalized 1H-Pyrimidines Synthesis
Another study demonstrates the synthesis of 1H-pyrimidine derivatives from furan-diones, suggesting a method for creating bioactive molecules. This research could hint at methods for synthesizing and functionalizing compounds related to 4-Amino-4-benzyl-1Lambda(6)-thiane-1,1-dione hydrochloride for potential use in drug development or materials science (B. Altural et al., 1989).
Supramolecular Extenders in Polyurethane Elastomers
A study on the synthesis of supramolecular extenders with precise chain lengths for use in polyurethane elastomers could provide insights into the application of similar compounds in developing advanced materials with tailored properties (Mingjung Kuo et al., 2012).
Organic Ligands Synthesis
Research focusing on the reaction of similar dione compounds with various nucleophiles to form organic ligands could indicate applications in coordination chemistry and the development of metal-organic frameworks or catalytic systems (H. Kabirifard et al., 2020).
properties
IUPAC Name |
4-benzyl-1,1-dioxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c13-12(6-8-16(14,15)9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLURSSZFDDBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-benzyl-1Lambda(6)-thiane-1,1-dione hydrochloride |
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